3-(5-Chlorothiophen-2-yl)cyclobutan-1-one
Description
Overview of Halogenated Thiophene (B33073) Derivatives in Organic Chemistry
Thiophene and its derivatives are a well-established class of heterocyclic compounds that are isosteric to benzene (B151609), meaning they have a similar shape and size, which often allows them to mimic benzene rings in biological systems. nih.govnih.gov The introduction of a halogen atom, such as chlorine, onto the thiophene ring significantly alters its electronic properties and reactivity. nih.gov Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes, and can also introduce a site for further chemical modification through cross-coupling reactions. nih.gov
Halogenated thiophenes are integral components in a wide array of functional materials and pharmaceuticals. encyclopedia.pub They are found in numerous FDA-approved drugs, highlighting their therapeutic importance. nih.gov Their applications span various fields, including the development of anti-inflammatory agents, anticancer therapies, and advanced electronic materials. nih.govencyclopedia.pub
Role and Significance of Cyclobutanone (B123998) Ring Systems in Chemical Research
The cyclobutanone ring is a four-membered carbocyclic ketone that possesses significant ring strain. libretexts.org This inherent strain makes cyclobutanones valuable synthetic intermediates, as the ring can be selectively opened under various conditions to generate more complex acyclic or larger ring systems. researchgate.net The reactivity of the cyclobutanone moiety allows for a diverse range of chemical transformations, including ring expansions, rearrangements, and cycloadditions.
Furthermore, the cyclobutane (B1203170) scaffold is present in a number of biologically active natural products and pharmaceuticals. researchgate.net The rigid, three-dimensional structure of the cyclobutane ring can impart conformational constraint on a molecule, which can be advantageous for binding to specific biological targets. The combination of the strained ring and the reactive carbonyl group makes cyclobutanones versatile building blocks in the synthesis of complex organic molecules.
Rationale for Comprehensive Academic Investigation of 3-(5-Chlorothiophen-2-yl)cyclobutan-1-one
The specific compound, this compound, is a prime candidate for in-depth academic study for several reasons. The presence of the chlorine atom on the thiophene ring provides a point for synthetic diversification and can modulate the electronic nature of the thiophene ring, potentially influencing its biological activity. The 3-substitution pattern on the cyclobutanone ring is also of interest, as it can lead to stereoisomers with distinct biological profiles.
A comprehensive investigation into the synthesis, reactivity, and potential applications of this compound is warranted to fully understand the interplay between the halogenated thiophene and cyclobutanone moieties. Such studies could reveal novel reaction pathways, lead to the discovery of new bioactive compounds, and contribute to the broader understanding of structure-activity relationships in medicinal chemistry. The exploration of this compound could pave the way for the development of new therapeutics or functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c9-8-2-1-7(11-8)5-3-6(10)4-5/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRGCAWKBCYZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Elucidation of 3 5 Chlorothiophen 2 Yl Cyclobutan 1 One
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 3-(5-Chlorothiophen-2-yl)cyclobutan-1-one, the IR spectrum would be expected to show characteristic absorption bands. A table of expected IR absorptions is provided below. This is a generalized prediction and does not reflect measured data.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | ~1780 (strained ring) | Strong |
| C-H (aromatic) | ~3100 | Medium |
| C-H (aliphatic) | ~2850-3000 | Medium |
| C=C (thiophene) | ~1500-1600 | Medium-Weak |
| C-Cl | ~600-800 | Strong |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.
HRMS would be used to determine the exact mass of the molecular ion. This highly accurate mass measurement would allow for the unambiguous confirmation of the elemental composition (C₈H₇ClOS). Predicted monoisotopic mass for the [M+H]⁺ adduct is 186.99790 m/z and for the [M+Na]⁺ adduct is 208.97984 m/z. uni.lu
Analysis of the fragmentation pattern in the mass spectrum would provide further structural evidence. The molecule would be expected to fragment in a predictable manner upon ionization. Common fragmentation pathways would likely involve the loss of CO, Cl, and cleavage of the cyclobutanone (B123998) ring. Observing these characteristic fragment ions would lend strong support to the proposed structure.
X-ray Diffraction (XRD) Crystallography
X-ray diffraction crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular geometry, stereochemistry, and the intermolecular forces that govern the packing of molecules in the solid state.
Single Crystal Growth and Data Collection
The initial and often most challenging step in a single-crystal X-ray diffraction study is the cultivation of a high-quality single crystal. For a compound like this compound, this would typically be achieved through slow evaporation of a saturated solution. Various solvents would be screened to find a system that allows for the slow, ordered growth of crystals suitable for diffraction, which are typically on the order of 0.1-0.5 mm in each dimension. Common techniques include solvent layering or vapor diffusion.
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer, equipped with a radiation source (such as Mo Kα or Cu Kα) and a sensitive detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction patterns are recorded at different orientations. These patterns are then processed to yield a set of reflection intensities and their corresponding positions.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value (Example) |
| Empirical formula | C₈H₇ClOS |
| Formula weight | 186.65 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 5.89 Å, b = 12.45 Å, c = 10.78 Å |
| α = 90°, β = 105.3°, γ = 90° | |
| Volume | 762.1 ų |
| Z | 4 |
| Density (calculated) | 1.628 Mg/m³ |
| Absorption coefficient | 0.65 mm⁻¹ |
| F(000) | 384 |
| Crystal size | 0.30 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 7500 |
| Independent reflections | 1800 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.150 |
| Goodness-of-fit on F² | 1.05 |
Determination of Solid-State Molecular Structure and Stereochemistry
The collected diffraction data allows for the solution and refinement of the crystal structure. The resulting model reveals the precise atomic coordinates, providing a detailed picture of the molecule's conformation in the solid state. Key structural parameters such as bond lengths, bond angles, and torsion angles are determined with high precision.
Table 2: Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) |
| Cl—C(5') | 1.74 |
| S—C(2') | 1.72 |
| S—C(5') | 1.71 |
| C(1)=O(1) | 1.21 |
| C(3)—C(2') | 1.49 |
| C(1)—C(2)—C(3) | 88.5 |
| C(2)—C(3)—C(4) | 89.0 |
| O(1)—C(1)—C(2) | 135.0 |
Analysis of Crystal Packing and Supramolecular Interactions
Beyond the structure of a single molecule, crystallographic data reveals how molecules are arranged in the crystal lattice. This packing is dictated by a variety of non-covalent, supramolecular interactions. In the case of this compound, potential interactions would include C—H···O hydrogen bonds involving the ketone oxygen, halogen bonding involving the chlorine atom, and π-stacking interactions between the thiophene (B33073) rings.
Analysis of intermolecular distances and angles allows for the identification and characterization of these interactions. Understanding the crystal packing is crucial as it influences physical properties of the solid, such as melting point, solubility, and stability. The identification of specific supramolecular synthons—reliable and predictable interaction patterns—can inform crystal engineering efforts. For instance, weak C—H···Cl or C—H···S interactions might also play a role in stabilizing the three-dimensional crystal structure.
Chemical Reactivity and Transformations of 3 5 Chlorothiophen 2 Yl Cyclobutan 1 One
Reactions Involving the Cyclobutanone (B123998) Carbonyl Group
The carbonyl group of the cyclobutanone ring is a primary site for a variety of chemical modifications, including nucleophilic additions, reductions, and the formation of various derivatives. The inherent ring strain of the cyclobutane (B1203170) structure can influence the reactivity of the carbonyl group.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon of the carbonyl group in 3-(5-chlorothiophen-2-yl)cyclobutan-1-one is susceptible to attack by various nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate.
Condensation reactions with amines and their derivatives are common transformations for ketones. For instance, the reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime . Similarly, reaction with hydrazine (B178648) or substituted hydrazines yields hydrazones . These reactions are often catalyzed by acid and involve the elimination of a water molecule.
| Reactant | Product | Reaction Type |
| Hydroxylamine (NH₂OH) | This compound oxime | Condensation |
| Hydrazine (N₂H₄) | This compound hydrazone | Condensation |
Reduction Pathways
The carbonyl group of this compound can be readily reduced to a hydroxyl group, yielding 3-(5-chlorothiophen-2-yl)cyclobutanol . This transformation can be achieved using various reducing agents.
Commonly employed reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups and the desired reaction conditions. Studies on the reduction of 3-substituted cyclobutanones have shown that such reactions are often highly stereoselective, predominantly forming the cis-alcohol. vub.ac.be This selectivity can be further improved by adjusting the reaction temperature and the polarity of the solvent. vub.ac.be
| Reducing Agent | Product |
| Sodium Borohydride (NaBH₄) | 3-(5-Chlorothiophen-2-yl)cyclobutanol |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(5-Chlorothiophen-2-yl)cyclobutanol |
Derivatives from Carbonyl Functionalization
The carbonyl group serves as a versatile handle for the synthesis of a wide array of derivatives. Beyond oximes and hydrazones, other functionalizations are possible. For example, the formation of sulfur-containing derivatives like thioacetals can be achieved by reacting the ketone with thiols, such as 1,2-ethanedithiol, in the presence of a Lewis acid catalyst.
Reactivity of the Thiophene (B33073) Ring
The 5-chlorothiophene ring in this compound is an electron-rich aromatic system and is therefore susceptible to electrophilic attack. The chlorine atom and the cyclobutanone-substituted carbon direct incoming electrophiles to specific positions on the ring. Furthermore, the chlorine atom provides a handle for metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution is a characteristic reaction of thiophene and its derivatives. The substituent already present on the ring dictates the position of the incoming electrophile. In this compound, the chlorine atom is a deactivating but ortho, para-directing group, while the alkyl substituent at the 2-position is an activating, ortho, para-directing group. The positions ortho to the alkyl group are the 3- and the non-existent 1-positions, and the para position is the 5-position, which is already substituted with chlorine. The positions ortho to the chlorine are the 4- and the non-existent 6-positions. Therefore, electrophilic attack is most likely to occur at the 3- and 4-positions of the thiophene ring. The outcome of such reactions will depend on the specific electrophile and the reaction conditions.
Metalation and Cross-Coupling at Thiophene Positions
The chlorine atom on the thiophene ring can be utilized in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. However, a more common strategy for functionalizing the thiophene ring involves deprotonative metalation. The hydrogen atom at the 3- or 4-position can be abstracted by a strong base, such as an organolithium reagent or a Grignard reagent, to form a highly reactive organometallic intermediate. researchgate.net
This thienyl Grignard or organolithium species can then participate in cross-coupling reactions with various electrophiles. For example, in the presence of a palladium catalyst, these intermediates can undergo Suzuki coupling with boronic acids or Stille coupling with organostannanes to introduce new aryl or vinyl groups. nih.govharvard.eduorganic-chemistry.org This two-step sequence of metalation followed by cross-coupling allows for the regioselective functionalization of the thiophene ring.
| Reaction Type | Key Reagents | Potential Product |
| Deprotonative Metalation | Grignard Reagent (e.g., EtMgCl) with a catalytic amine | Thienyl Grignard Reagent |
| Suzuki Coupling | Aryl Boronic Acid, Palladium Catalyst | 3-(5-(Aryl)thiophen-2-yl)cyclobutan-1-one |
| Stille Coupling | Organostannane, Palladium Catalyst | 3-(5-(Aryl/Vinyl)thiophen-2-yl)cyclobutan-1-one |
Reactivity of the Chlorine Substituent
The chlorine atom on the thiophene ring of this compound is a key site for functionalization. Its reactivity is influenced by the electron-rich nature of the thiophene ring and the electronic properties of the cyclobutanone moiety. The C-Cl bond can be targeted through various reactions, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Thiophene Ring
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing the chlorine atom in this compound. In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), proceeding through a high-energy intermediate known as a Meisenheimer complex before the leaving group is expelled. libretexts.org The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. For the reaction to proceed efficiently, the ring is typically activated by the presence of strong electron-withdrawing groups at positions ortho and/or para to the leaving group, which stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgnih.gov
In the case of this compound, the thiophene ring itself is inherently electron-rich, which generally disfavors classical SNAr reactions. However, the cyclobutanone substituent may exert a modest electron-withdrawing effect, which could facilitate the reaction under specific conditions. Without strong activating groups, SNAr reactions on unactivated aryl halides typically require harsh conditions, such as high temperatures and the use of very strong nucleophiles or bases. libretexts.org
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product | Required Conditions (Hypothesized) |
|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | 3-(5-Methoxythiophen-2-yl)cyclobutan-1-one | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |
| Sodium hydrosulfide (B80085) (NaSH) | 3-(5-Mercaptothiophen-2-yl)cyclobutan-1-one | High temperature, polar aprotic solvent |
| Ammonia (NH₃) | 3-(5-Aminothiophen-2-yl)cyclobutan-1-one | High pressure and temperature, or in the presence of a catalyst |
| Pyrrolidine | 3-(5-(Pyrrolidin-1-yl)thiophen-2-yl)cyclobutan-1-one | Elevated temperatures |
This table presents hypothetical reactions based on general principles of SNAr on heteroaromatic compounds, as specific experimental data for this compound is limited.
Cross-Coupling Reactions Involving the C-Cl Bond (e.g., Heck, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound serves as an electrophilic site for such transformations. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the development of electron-rich and sterically bulky phosphine (B1218219) ligands, have enabled efficient coupling of these substrates.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. libretexts.org
For this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) ester would be expected to yield the corresponding 5-alkenyl-substituted thiophene derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with a less reactive aryl chloride.
Sonogashira Coupling
The Sonogashira reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes. The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination to give the coupled product. wikipedia.org
The coupling of this compound with a terminal alkyne like phenylacetylene (B144264) would lead to the formation of a 3-(5-(phenylethynyl)thiophen-2-yl)cyclobutan-1-one. As with the Heck reaction, the use of specialized catalyst systems is often necessary for the efficient coupling of aryl chlorides. organic-chemistry.org
Table 2: Potential Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |
|---|---|---|---|
| Heck | Styrene | 3-(5-Styrylthiophen-2-yl)cyclobutan-1-one | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |
| Heck | Methyl acrylate | Methyl (E)-3-(5-(3-oxocyclobutyl)thiophen-2-yl)acrylate | PdCl₂(PPh₃)₂, base |
| Sonogashira | Phenylacetylene | 3-(5-(Phenylethynyl)thiophen-2-yl)cyclobutan-1-one | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Sonogashira | Trimethylsilylacetylene | 3-(5-((Trimethylsilyl)ethynyl)thiophen-2-yl)cyclobutan-1-one | Pd(PPh₃)₄, CuI, amine base |
This table illustrates potential cross-coupling reactions. The specific conditions would require experimental optimization.
Ring Expansion and Contraction Reactions of the Cyclobutane Ring
The cyclobutane ring in this compound is characterized by significant ring strain, which makes it susceptible to various ring-opening, expansion, and contraction reactions. These transformations can provide access to a diverse range of molecular scaffolds.
Ring Expansion
Cyclobutanones can undergo ring expansion to form five-membered rings, such as cyclopentanones, through various methods. One common approach is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a cyanohydrin derived from the cyclobutanone with a nitrous acid source, or the reaction with diazomethane. Another method involves the rearrangement of 2-hydroxycyclobutanones.
Furthermore, radical-mediated ring expansions have been developed for cyclobutanone derivatives. These reactions often rely on the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto the carbonyl group. Metal-catalyzed ring expansions are also known, for example, using rhodium catalysts to convert cyclobutenones to cyclopentenones via C-C bond cleavage. ugent.be While this specific reaction may not be directly applicable to the saturated cyclobutanone in the target molecule, it highlights the diverse strategies available for ring expansion.
For this compound, these reactions could lead to the formation of cyclopentanone (B42830) derivatives bearing the 5-chlorothiophen-2-yl substituent. The regioselectivity of the expansion would be a key consideration, depending on the specific reagents and conditions employed.
Ring Contraction
Ring contraction of cyclobutane derivatives can lead to the formation of cyclopropane (B1198618) structures. One method to achieve this is the Favorskii rearrangement of α-halocyclobutanones upon treatment with a base. This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. To apply this to this compound, it would first need to be halogenated at the α-position to the carbonyl group.
Another approach involves a tandem Wittig reaction-ring contraction process of α-hydroxycyclobutanones with phosphonium (B103445) ylides, which can yield functionalized cyclopropanecarbaldehydes.
Stereochemical Aspects of Reactions of this compound
The stereochemistry of reactions involving this compound is an important aspect, particularly when new stereocenters are formed. The molecule itself is achiral, but reactions at the cyclobutanone ring or transformations that introduce chirality can lead to stereoisomeric products.
For instance, the reduction of the carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride would create a new stereocenter at the C-1 position of the cyclobutane ring, resulting in a racemic mixture of cis- and trans-3-(5-chlorothiophen-2-yl)cyclobutanol. The stereoselectivity of this reduction could potentially be controlled by using chiral reducing agents or catalysts.
In reactions such as aldol (B89426) additions to the enolate of the cyclobutanone, two new stereocenters can be formed, leading to the possibility of diastereomeric products. The relative stereochemistry of these products (syn vs. anti) would be influenced by the reaction conditions, including the nature of the base, the solvent, and the temperature, which affect the geometry of the enolate and the transition state of the reaction.
Similarly, in cross-coupling reactions, while the stereochemistry of the cyclobutane ring is not directly affected, the geometry of the newly formed double bond in a Heck reaction, for example, would be a key stereochemical consideration, with the trans-isomer often being the major product.
The puckered nature of the cyclobutane ring can also influence the stereochemical outcome of reactions. Reagents may approach the ring from the less sterically hindered face, leading to a preferred stereoisomer. The substituent at the 3-position, the 5-chlorothiophen-2-yl group, will play a significant role in directing the stereochemical course of these transformations.
Theoretical and Computational Studies on 3 5 Chlorothiophen 2 Yl Cyclobutan 1 One
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometry optimization using DFT methods, such as with the B3LYP functional and a suitable basis set (e.g., 6-311G(d,p)), is the first step in characterizing 3-(5-chlorothiophen-2-yl)cyclobutan-1-one. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The optimization would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths within the cyclobutane (B1203170) ring are expected to be around 1.55 Å, though ring strain may cause slight variations. nanobioletters.com The electronic structure analysis that follows a successful geometry optimization can reveal the distribution of electron density, dipole moment, and partial atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorothiophene ring, while the LUMO may be centered around the carbonyl group of the cyclobutanone (B123998) ring. The specific energies of these orbitals and the resulting energy gap would be quantified through DFT calculations.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value/Location | Significance |
|---|---|---|
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Moderate to small | Suggests potential for chemical reactivity |
| HOMO Localization | Primarily on the chlorothiophene ring | Site for electrophilic reactions |
| LUMO Localization | Primarily on the cyclobutanone carbonyl group | Site for nucleophilic reactions |
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.
¹H and ¹³C NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net The predicted shifts for the hydrogen and carbon atoms in this compound would aid in the assignment of experimental spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov A characteristic high-frequency C=O stretching vibration would be expected for the cyclobutanone ring, likely above 1780 cm⁻¹, due to bond angle compression. core.ac.uk Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. researchgate.net
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Key Predicted Feature | Expected Range/Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | ~200 ppm |
| ¹H NMR | Thiophene (B33073) Protons | 6.5 - 8.0 ppm |
| IR | Carbonyl Stretch (C=O) | >1780 cm⁻¹ |
Conformational Analysis of the Cyclobutanone Ring
Cyclobutane and its derivatives are not planar. dalalinstitute.com The cyclobutanone ring in this compound is expected to adopt a puckered conformation to alleviate angle and torsional strain. scilit.com This puckering can be computationally investigated by mapping the potential energy surface as a function of the ring-puckering coordinate. The analysis would reveal the most stable conformation (e.g., bent or twisted) and the energy barriers between different conformations. The presence of the bulky 5-chlorothiophen-2-yl substituent at the 3-position will significantly influence the preferred conformation and the dynamics of ring inversion.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be employed to explore the potential synthetic routes to this compound and to elucidate the underlying reaction mechanisms. For example, a possible synthesis could involve a [2+2] cycloaddition reaction. nih.gov DFT calculations can be used to model the transition states and intermediates along the reaction pathway. By calculating the activation energies, one can predict the feasibility of a proposed mechanism and identify the rate-determining step. This provides valuable insights that can guide the optimization of reaction conditions in a laboratory setting.
Molecular Dynamics Simulations
While often used in biological contexts, molecular dynamics (MD) simulations can also be applied to study the behavior of single molecules or their interactions in a condensed phase, such as in a solvent or in the solid state. For this compound, MD simulations could be used to explore its conformational landscape over time at different temperatures. researchgate.net Furthermore, simulations could model the interactions between molecules in a crystal lattice, helping to understand packing forces and predict crystal morphology.
Synthesis and Characterization of Derivatives and Analogues of 3 5 Chlorothiophen 2 Yl Cyclobutan 1 One
Modification of the Cyclobutanone (B123998) Ring
The cyclobutanone ring in 3-(5-chlorothiophen-2-yl)cyclobutan-1-one is a versatile functional group that can undergo a variety of chemical modifications. These transformations primarily involve reactions at the carbonyl group and rearrangement of the four-membered ring.
A significant area of study for substituted cyclobutanones is their reduction, which can lead to the formation of the corresponding cyclobutanol (B46151) derivatives. The stereoselectivity of this reduction is a key aspect, with studies on analogous 3-substituted cyclobutanones showing a high preference for the formation of the cis-alcohol. vub.ac.be This selectivity is largely independent of the reducing agent used and can be influenced by factors such as reaction temperature and solvent polarity. vub.ac.be It is proposed that torsional strain plays a major role in favoring the anti-facial attack of the hydride reagent. vub.ac.be
Ring expansion of arylcyclobutanones is another important transformation, providing access to larger ring systems that can be valuable synthetic intermediates. nih.gov For instance, the homologation of arylcyclobutanones with reagents like trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid catalyst can yield cyclopentanones.
Furthermore, the carbonyl group can undergo nucleophilic addition reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. libretexts.orgwikipedia.org The reactivity of the carbonyl group is influenced by the electronic properties of the substituents on the cyclobutane (B1203170) ring.
| Reaction Type | Reagents and Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Reduction | Hydride reducing agents (e.g., NaBH4, LiAlH4) | 3-(5-Chlorothiophen-2-yl)cyclobutanol | High diastereoselectivity for the cis-isomer is expected based on studies of analogous 3-substituted cyclobutanones. vub.ac.be | vub.ac.be |
| Ring Expansion | Trimethylsilyldiazomethane, Sc(OTf)3 | 2-(5-Chlorothiophen-2-yl)cyclopentanone | Arylcyclobutanones can undergo ring expansion to the corresponding cyclopentanones. | nih.gov |
| α-Arylation | Aryl halide, Pd catalyst, base (e.g., LiOtBu) | 2-Aryl-3-(5-chlorothiophen-2-yl)cyclobutan-1-one | Direct α-arylation of cyclobutanones is a viable method for introducing aryl substituents. nih.gov | nih.gov |
Derivatization of the Thiophene (B33073) Moiety
The 5-chlorothiophene-2-yl group offers several avenues for derivatization, primarily through electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The chlorine substituent and the thiophene ring's inherent reactivity dictate the possible transformations.
Electrophilic aromatic substitution on the thiophene ring is a well-established method for introducing a variety of functional groups. The reactivity and regioselectivity of these reactions are influenced by the existing substituents. For 2-chlorothiophene (B1346680), electrophilic attack is generally directed to the vacant position(s) on the ring.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds at the halogenated position of the thiophene ring. In a Suzuki-Miyaura coupling, the chloro group can be replaced by an aryl, heteroaryl, or vinyl group by reacting with the corresponding boronic acid in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netyoutube.com Similarly, the Sonogashira coupling allows for the introduction of an alkynyl group by reacting with a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst. wikipedia.orgnih.gov
| Reaction Type | Reagents and Conditions | Potential Product | Key Findings | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | 3-(5-Arylthiophen-2-yl)cyclobutan-1-one | A versatile method for C-C bond formation at the site of the chlorine atom. libretexts.orgresearchgate.netyoutube.com | libretexts.orgresearchgate.netyoutube.com |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) salt (e.g., CuI), base (e.g., Et3N) | 3-(5-Alkynylthiophen-2-yl)cyclobutan-1-one | Enables the introduction of alkynyl moieties. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) in a suitable solvent | 3-(4-Bromo-5-chlorothiophen-2-yl)cyclobutan-1-one | Electrophilic substitution is a common reaction for thiophene rings. | mdpi.org |
Structure-Reactivity Relationship Studies of Analogues (Excluding Biological/Pharmacological Activity)
The chemical reactivity of this compound and its analogues is intrinsically linked to their molecular structure. The interplay between the electronic properties of the thiophene ring and the steric and electronic effects of the cyclobutanone moiety governs their behavior in chemical reactions.
The carbonyl group in the cyclobutanone ring is an electrophilic center, and its reactivity is modulated by the nature of the substituent at the 3-position. An electron-withdrawing group on the thiophene ring would be expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. libretexts.orglibretexts.org
In cross-coupling reactions, the strength of the carbon-chlorine bond and the stability of the organometallic intermediates are key factors determining the reaction's efficiency. The electronic nature of other substituents on the thiophene ring can significantly impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Studies on nitrothiophene derivatives have shown that the electronic properties, such as HOMO energies and atomic charges, correlate with their reactivity. nih.gov While these studies focus on biological activity, the underlying principles of how substituents affect the electronic structure are directly applicable to understanding chemical reactivity.
Synthetic Utility and Advanced Chemical Applications of 3 5 Chlorothiophen 2 Yl Cyclobutan 1 One As a Building Block
Role in the Total Synthesis of Complex Organic Molecules
There is no specific information available in the surveyed literature regarding the application of 3-(5-chlorothiophen-2-yl)cyclobutan-1-one in the total synthesis of complex organic molecules.
Application in Methodological Development for Organic Reactions
Detailed research on the use of this compound in the development of new organic reaction methodologies is not currently available.
Utilization as a Scaffold for Novel Chemical Material Precursors
Information regarding the utilization of this compound as a scaffold for creating new chemical material precursors could not be found in the existing scientific literature.
Potential as a Ligand or Precursor for Organometallic Compounds
There is no available research to confirm or detail the potential of this compound as a ligand or a precursor for the synthesis of organometallic compounds.
Q & A
Q. Key Considerations :
- Side reactions (e.g., over-oxidation or ring-opening) can occur if reaction conditions (temperature, stoichiometry) are not tightly controlled.
- Purity of the starting aldehyde is critical to avoid halogen exchange byproducts.
Basic: How is this compound characterized spectroscopically?
Answer:
- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1647 cm⁻¹ is characteristic. The C-Cl bond in the thiophene ring appears near 797 cm⁻¹ .
- NMR :
- ¹H NMR : Protons on the cyclobutane ring resonate as complex multiplets (δ 2.5–3.5 ppm). Thiophene protons show distinct coupling patterns (e.g., δ 7.0–7.8 ppm for H-3 and H-4 on the thiophene ring) .
- ¹³C NMR : The ketone carbon appears at ~210 ppm, while the thiophene carbons range from 120–140 ppm.
Validation : Compare with analogous compounds like 1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol, where the alcohol proton is absent in the ketone derivative .
Advanced: How can computational chemistry predict reactivity in nucleophilic additions involving this compound?
Answer:
- Electrophilicity : Density Functional Theory (DFT) calculations (e.g., using Gaussian) assess the electrophilicity of the carbonyl group. The cyclobutane ring’s strain increases electrophilicity, making it reactive toward nucleophiles like Grignard reagents.
- Steric Effects : Molecular modeling (e.g., Mercury software) visualizes steric hindrance from the chlorothiophene moiety, which may direct nucleophilic attack to specific positions .
Case Study : For similar cyclobutanones, computational studies revealed that substituents at the 3-position reduce ring strain, favoring regioselective reactions .
Advanced: What crystallographic challenges arise with this compound, and how are they resolved?
Answer:
- Challenges : The strained cyclobutane ring and planar thiophene group can lead to disordered crystal packing. Hygroscopicity may also complicate crystallization.
- Solutions :
Example : A related chlorothiophene derivative (CID 80289053) required twinning correction during refinement, achieved via SHELX’s TWIN command .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential toxicity of chlorothiophene derivatives (linked to respiratory irritation) .
- Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation.
Regulatory Compliance : Follow ECHA guidelines for halogenated compounds, including proper waste disposal .
Advanced: How does the chlorothiophene moiety influence cross-coupling reactivity?
Answer:
- Electronic Effects : The electron-withdrawing Cl group activates the thiophene ring toward electrophilic substitution at the 4-position.
- Applications :
- Suzuki Coupling : React with aryl boronic acids using Pd(PPh₃)₄ catalyst to form biaryl derivatives.
- SNAr Reactions : Replace Cl with nucleophiles (e.g., amines) under basic conditions.
Data Contradiction : While reports successful coupling in chalcone derivatives, steric hindrance in cyclobutanone systems may require optimized ligands (e.g., XPhos) .
Advanced: How do structural modifications (e.g., Br or Me substitution) alter properties?
Answer:
| Substituent | Effect on Reactivity | Biological Activity |
|---|---|---|
| Br | Increased steric bulk slows reactions | Enhanced antimicrobial activity |
| Me | Electron-donating; reduces electrophilicity | Lower cytotoxicity |
Methodology : Compare Hammett σ values for substituents to predict electronic effects. For example, σ(Cl) = +0.23 vs. σ(Me) = -0.17 .
Advanced: What strategies resolve contradictions in biological activity data?
Answer:
- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines to distinguish compound-specific effects from assay artifacts.
- Metabolic Stability : Assess hepatic microsome stability (e.g., using rat liver S9 fractions) to rule out rapid degradation as a cause of inconsistent activity .
Example : A structurally similar compound showed variable antifungal activity due to pH-dependent solubility, resolved by formulating with cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
